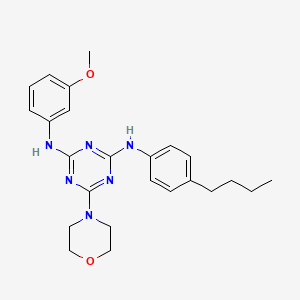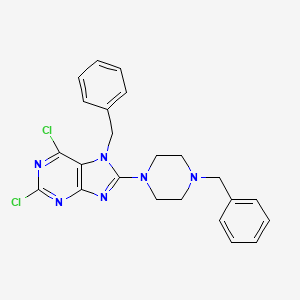
7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as TOSLAB 871639, has a molecular formula of C25H28N6O2 and a molecular weight of 444.53 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, were not found in the search results .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
The research on compounds related to 7-Benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine has shown promising results in antimicrobial and anti-proliferative applications. For instance, compounds displaying structural similarities have been evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Some of these compounds have shown marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, suggesting their potential in the development of new antimicrobial and cancer treatment therapies (Al-Mutairi et al., 2019).
Neuropharmacological Potential
Further investigations have explored the neuropharmacological potential of compounds structurally similar to this compound. These studies have focused on their affinity and selectivity profile towards serotonin receptors, highlighting the possibility of designing new ligands with potential psychotropic activity. The exploration into these areas is crucial for developing new treatments for neurological disorders, showcasing the versatility of this chemical framework in contributing to the field of neuropharmacology (Chłoń-Rzepa et al., 2013).
Synthesis and Biological Evaluation
The synthetic approach and biological evaluation of compounds with similar structures have provided insights into their pharmacological profiles. These compounds have been tested for their affinity towards 5-HT1A serotonin receptors, among others, to understand the influence of various substitutions on binding affinity. Such studies are instrumental in the development of new drugs with improved efficacy and specificity for treating psychiatric disorders (Pessoa‐Mahana et al., 2012).
Antimycobacterial Activity
Research has also been conducted on the antimycobacterial activity of purine derivatives, revealing that specific substitutions at the 9-position significantly influence their activity against Mycobacterium tuberculosis. This highlights the compound's potential in contributing to the development of new antimycobacterial agents, a critical area of research given the rising challenge of antibiotic resistance (Gundersen et al., 2002).
Safety and Hazards
properties
IUPAC Name |
7-benzyl-8-(4-benzylpiperazin-1-yl)-2,6-dichloropurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N6/c24-20-19-21(27-22(25)26-20)28-23(31(19)16-18-9-5-2-6-10-18)30-13-11-29(12-14-30)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTRMKWSHLZMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(N3CC5=CC=CC=C5)C(=NC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


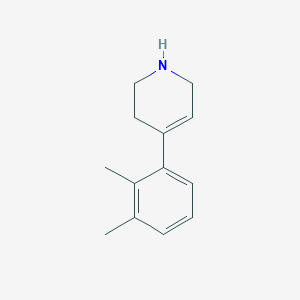

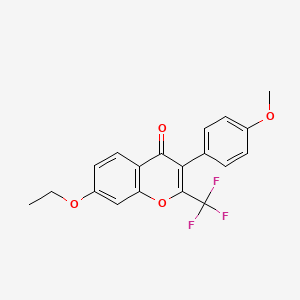
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)
![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)
![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)
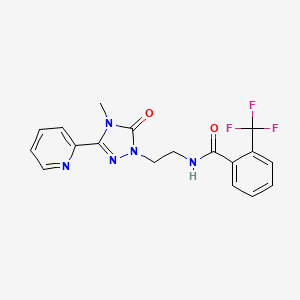
![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)
